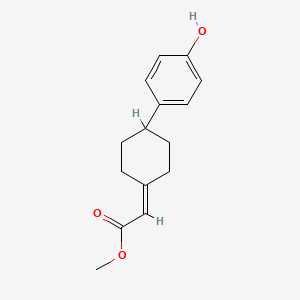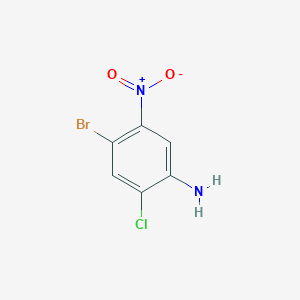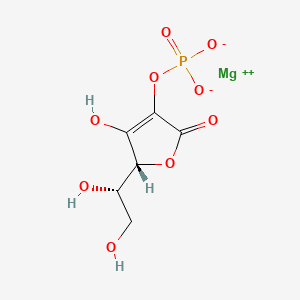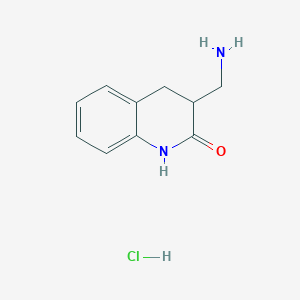
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate
概要
説明
“Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is a chemical compound with the molecular formula C15H18O3 . It is a specialty synthesis reagent .
Synthesis Analysis
The synthesis of “Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” involves two stages . In the first stage, trimethyl phosphonoacetate reacts with sodium hydride in tetrahydrofuran at 12 - 20℃ for 1 hour . In the second stage, 4-(4-hydroxyphenyl)cyclohexan-1-one reacts with N,N,N’,N’-tetramethylguanidine in tetrahydrofuran at 8 - 20℃ for 17 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is represented by the formula C15H18O3 . This indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .科学的研究の応用
Synthesis and Imaging Applications
Synthesis of New Cyclofenil Derivatives for PET Imaging Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its derivatives have been synthesized for potential PET imaging applications, specifically targeting breast cancer estrogen receptors. Notable derivatives include [(11)C]methyl-2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate among others. These derivatives offer promising avenues in medical imaging, especially in the context of diagnosing and understanding breast cancer at a molecular level (Gao et al., 2008).
Crystallographic Insights
Structural Characterization of Related Compounds Desvenlafaxinium chloranilate ethyl acetate solvate and methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been structurally characterized, providing valuable insights into the conformational dynamics and intermolecular interactions of these cyclohexyl and phenyl-based compounds. These studies lay the groundwork for understanding the structural subtleties of methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its analogs (Kaur et al., 2013), (Lee et al., 2017).
Biochemical Applications
Ionic Liquid Catalysis and Antioxidant Studies The compound’s framework has been employed in various biochemical applications, including Bronsted acidic ionic liquid catalysis for synthesizing imidazole derivatives and studying antioxidant properties and xanthine oxidase inhibitory activities of metal complexes derived from a similar structural motif. These applications underline the compound’s potential in facilitating diverse chemical reactions and in pharmacological contexts (Hilal & Hanoon, 2019), (Ikram et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Exploration as Antimicrobial and Anti-inflammatory Agents Studies have explored the antimicrobial and anti-inflammatory potential of derivatives structurally related to methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate. This indicates the compound's relevance in developing new therapeutic agents, addressing the growing concern of antimicrobial resistance (Virmani & Hussain, 2014).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBMDHQWXLWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)






![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)